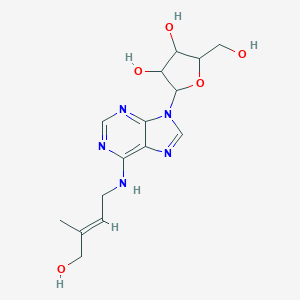

9-(beta-D-Ribofuranosyl)zeatin

Description

Structure

3D Structure

Properties

CAS No. |

6025-53-2 |

|---|---|

Molecular Formula |

C15H21N5O5 |

Molecular Weight |

351.36 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+ |

InChI Key |

GOSWTRUMMSCNCW-KRXBUXKQSA-N |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

melting_point |

180 - 182 °C |

Other CAS No. |

28542-78-1 |

physical_description |

Solid |

Synonyms |

N-(4-hydroxy-3-methyl-2-butenyl)adenosine ribosylzeatin zeatin riboside zeatin riboside, (cis-(Z))-isomer zeatin riboside, (E)-isome |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Zeatin Riboside

The formation and maintenance of zeatin riboside levels within a plant are tightly controlled through a series of sophisticated biosynthetic and metabolic routes. These pathways involve specific precursors, enzymatic reactions, and interconversions that ensure the appropriate concentration of this vital compound.

tRNA-Dependent Biosynthesis of Zeatin Riboside and its cis-Isomer

A significant pathway for the production of cis-zeatin (B600781) riboside is through the degradation of transfer RNA (tRNA). nih.govnih.gov Specific tRNA molecules, particularly those that recognize codons starting with uridine, contain a modified adenine (B156593) base at position 37, immediately adjacent to the anticodon. nih.govoup.com This modification is an isopentenylated adenine.

The initial step involves the enzyme tRNA-isopentenyltransferase (tRNA-IPT), which catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenine in the tRNA molecule. nih.govoup.com This results in the formation of N6-(Δ2-isopentenyl)adenosine (i6A) within the tRNA sequence. Subsequently, the isopentenyl side chain of this modified adenine can be hydroxylated, leading to the formation of cis-zeatin-containing tRNA. nih.gov The eventual turnover and degradation of these modified tRNA molecules release cis-zeatin riboside. nih.govnih.gov This pathway is considered a primary source of cis-zeatin and its derivatives in plants. nih.gov

In some bacteria, a similar tRNA-dependent pathway has been observed. For instance, in Methylobacterium spp., it has been demonstrated that secreted trans-zeatin (B1683218) originates from the turnover of tRNA. nih.gov Mutation of the miaA gene, which is responsible for the isopentenylation of adenine in tRNA, resulted in the absence of zeatin in both the tRNA and the culture medium, confirming that the production was tRNA-derived. nih.gov

tRNA-Independent Biosynthesis Pathways

In contrast to the tRNA-dependent route that primarily yields the cis-isomer, the trans-isomer of zeatin and its riboside are synthesized through a tRNA-independent de novo pathway. oup.com This pathway begins with the action of adenosine (B11128) phosphate-isopentenyltransferases (IPTs), which are distinct from the tRNA-IPTs. nih.govoup.com These enzymes catalyze the attachment of an isopentenyl group from DMAPP or hydroxymethylbutenyl diphosphate (B83284) (HMBDP) to the N6 position of adenosine monophosphate (AMP), adenosine diphosphate (ADP), or adenosine triphosphate (ATP). researchgate.netnih.gov This reaction produces isopentenyladenine (iP)-type cytokinin nucleotides (iPRPs). oup.com

Following this initial step, the enzyme cytochrome P450 monooxygenase, specifically CYP735A, hydroxylates the isopentenyl side chain of the iPRPs to produce trans-zeatin ribotides (tZRPs). oup.com These nucleotide precursors are then converted to the active nucleobase form, trans-zeatin, by the LOG (LONELY GUY) enzyme. oup.com This de novo pathway is considered the major source of the biologically more active trans-zeatin cytokinins. nih.gov

Role of Isopentenyl Transferases (IPTs) in Zeatin Riboside Synthesis

Isopentenyl transferases (IPTs) are the gatekeepers of cytokinin biosynthesis, catalyzing the rate-limiting step in their production. researchgate.net There are two main classes of IPTs in plants, each responsible for a distinct cytokinin biosynthesis pathway. nih.govnih.gov

ATP/ADP Isopentenyltransferases (ATP/ADP-IPTs): This class of enzymes is responsible for the de novo synthesis of isopentenyladenine- and trans-zeatin-type cytokinins. nih.govnih.gov They utilize ATP and ADP as preferred substrates for the isopentenylation reaction. nih.gov Studies in Arabidopsis thaliana have shown that mutants lacking these IPTs have severely reduced levels of isopentenyladenine and trans-zeatin and their corresponding derivatives. nih.gov

tRNA Isopentenyltransferases (tRNA-IPTs): These enzymes are specifically involved in the modification of tRNA molecules, leading to the production of cis-zeatin-type cytokinins upon tRNA degradation. nih.govnih.gov In Arabidopsis, knockout mutants of tRNA-IPTs were found to lack cis-zeatin-type cytokinins. nih.gov

This clear division of labor between the two types of IPTs highlights the distinct origins of cis- and trans-zeatin riboside.

Zeatin Riboside Interconversions and Homeostasis

The cellular levels of zeatin riboside are not solely dependent on its synthesis but are also meticulously regulated through a series of interconversions and deactivation processes. These homeostatic mechanisms ensure that the concentration of active cytokinins is appropriate for the developmental stage and environmental conditions of the plant.

Ribosylation and De-ribosylation Processes

Zeatin riboside exists in a dynamic equilibrium with its free-base form, zeatin. The process of adding a ribose group to zeatin is known as ribosylation, while the removal of this ribose group is termed de-ribosylation. These conversions are crucial for regulating cytokinin activity, transport, and storage. While the free bases like zeatin are generally considered the biologically active forms, their ribosides play key roles as transport and storage molecules. creative-proteomics.comnih.gov The specific enzymes directly responsible for the ribosylation of zeatin to form zeatin riboside and the reverse de-ribosylation reaction are part of the complex web of cytokinin metabolic enzymes, though they are less characterized than the primary biosynthetic enzymes.

Glucosylation and Deactivation Pathways

Glucosylation, the attachment of a glucose molecule, is a major pathway for the deactivation and storage of cytokinins, including zeatin riboside. nih.gov This process is catalyzed by O-glucosyltransferases (ZOGs), which can attach a glucose molecule to the hydroxyl group of the zeatin side chain, forming O-glucosides. nih.govresearchgate.net In maize, two genes, cisZOG1 and cisZOG2, have been identified that encode O-glucosyltransferases with a high specificity for cis-zeatin. nih.govnih.gov The resulting O-glucosides of cis-zeatin and cis-zeatin riboside are considered to be storage forms that are resistant to degradation by cytokinin oxidases. nih.gov

Oxidation and Degradation by Cytokinin Oxidase/Dehydrogenase (CKX)

The irreversible degradation of zeatin riboside is a key mechanism for controlling its active levels within plant tissues and is primarily catalyzed by the enzyme group Cytokinin Oxidase/Dehydrogenase (CKX). nih.govresearchgate.net These enzymes play a crucial role in maintaining cytokinin homeostasis by cleaving the N6-isoprenoid side chain of cytokinins, including isopentenyladenine, zeatin, and their corresponding ribosides like zeatin riboside. nih.govresearchgate.net This enzymatic action results in the formation of adenine or adenosine and an aldehyde, effectively inactivating the hormone. nih.gov

CKX enzymes are encoded by a multigene family in plants such as Arabidopsis thaliana and rice (Oryza sativa), with individual members showing differences in catalytic properties, subcellular localization, and expression patterns. nih.gov This diversity allows for fine-tuned control over cytokinin levels in various tissues and at different developmental stages. nih.gov For instance, research on rice has characterized OsCKX11, a CKX enzyme that preferentially catalyzes the degradation of trans-zeatin and cis-zeatin. nih.gov The activity of CKX enzymes can be influenced by environmental stressors; for example, high temperatures have been shown to enhance CKX activity in certain rice varieties, leading to reduced cytokinin levels in the panicle. core.ac.uk This degradation process is a critical component of the plant's ability to regulate growth and respond to environmental signals. nih.govcore.ac.uk

**Table 1: Substrate Specificity of Recombinant OsCKX11 from Oryza sativa*** *This interactive table summarizes the catalytic preference of the OsCKX11 enzyme for various cytokinin substrates, as determined by in vitro enzyme assays.

| Substrate | Relative Degradation Rate |

|---|---|

| trans-Zeatin (tZ) | High |

| cis-Zeatin (cZ) | High |

| trans-Zeatin Riboside (tZR) | Moderate |

| cis-Zeatin Riboside (cZR) | Moderate |

| Isopentenyladenine (iP) | Moderate |

| Isopentenyladenosine (iPR) | Moderate |

| Dihydrozeatin (DHZ) | Low |

Data sourced from research on the characterization of OsCKX11. nih.gov

Interconversion between cis- and trans-Zeatin Riboside Isomers

Zeatin riboside exists in two isomeric forms, cis and trans, which are distinguished by the orientation of the hydroxyl group on the N6-isoprenoid side chain. nih.gov The trans-isomer is generally considered the more biologically active form, while the cis-isomer is often found in higher concentrations in many plant species but exhibits lower activity in classic bioassays. nih.govchemicalbook.com

The possibility of direct enzymatic interconversion between cis- and trans-zeatin riboside has been a subject of investigation. An enzyme named zeatin cis-trans-isomerase was reportedly identified in developing bean seeds, suggesting a direct pathway for converting the less active cis-form to the highly active trans-form. nih.govnih.gov However, other studies in various plant systems, including tobacco, oat, and maize, found negligible or no evidence of such conversion. nih.gov This suggests that if isomerization occurs, it might be a species-specific, tissue-specific, or condition-dependent process rather than a universal metabolic pathway. nih.gov In many analytical studies, no isomerization of labeled internal standards was observed during extraction, indicating that the measured levels of each isomer reflect their endogenous state rather than being artifacts of the procedure. nih.govoup.com The distinct roles and regulation of cis- and trans-zeatin riboside continue to be an active area of research, with evidence suggesting cis-zeatin types accumulate under conditions of limited growth or stress. nih.gov

Genetic Regulation of Zeatin Riboside Biosynthesis and Metabolism

The concentration of zeatin riboside is meticulously controlled by a network of genes involved in its biosynthesis, activation, and degradation. The primary biosynthesis of cytokinins, leading to the precursors of zeatin riboside, is initiated by adenosine phosphate-isopentenyltransferase (IPT) enzymes. core.ac.uknih.gov These enzymes catalyze the rate-limiting step of adding an isopentenyl side chain to an adenosine phosphate (B84403) molecule (AMP, ADP, or ATP). nih.govkegg.jp

Following this initial step, the hydroxylation of the isopentenyl side chain to form trans-zeatin (tZ) type cytokinins is catalyzed by cytochrome P450 monooxygenases of the CYP735A family. nih.govnih.gov In rice, for example, the genes OsCYP735A3 and OsCYP735A4 are vital for the biosynthesis of tZ-type cytokinins. nih.govnih.gov The resulting zeatin-type nucleotides can then be converted to the active free-base form by LONELY GUY (LOG) enzymes, which possess phosphoribohydrolase activity. core.ac.ukmdpi.com The riboside form, zeatin riboside, is a key transport and storage form. creative-proteomics.com

The genetic regulation of zeatin riboside levels also heavily involves its degradation. As discussed previously, the Cytokinin Oxidase/Dehydrogenase (CKX) gene family plays a critical negative regulatory role. nih.govnih.gov Upregulation of CKX gene expression leads to increased degradation of zeatin and its riboside, thereby lowering active cytokinin levels. nih.govnih.gov The expression of these biosynthetic and catabolic genes is itself regulated by various developmental cues and environmental signals, including hormones like auxin and stress conditions, ensuring that zeatin riboside concentrations are precisely managed to control plant growth and development. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Zeatin Riboside | ZR |

| cis-Zeatin | cZ |

| trans-Zeatin | tZ |

| cis-Zeatin Riboside | cZR |

| trans-Zeatin Riboside | tZR |

| Isopentenyladenine | iP |

| Isopentenyladenosine | iPR |

| Dihydrozeatin | DHZ |

| Adenosine | |

| Adenine | |

| Adenosine monophosphate | AMP |

| Adenosine diphosphate | ADP |

Transport and Distribution of Zeatin Riboside in Plant Systems

Long-Distance Transport Mechanisms

The systemic movement of zeatin riboside occurs primarily through the plant's vascular system, the xylem and phloem, enabling communication between distant organs such as roots and shoots.

The primary route for the long-distance transport of zeatin riboside is from the roots, the principal site of its synthesis, to the aerial parts of the plant via the xylem. researchgate.netoup.com This upward, or acropetal, movement is driven by the transpiration stream. researchgate.net Trans-zeatin (B1683218) riboside is recognized as a major long-distance signaling form of cytokinin found in the xylem sap. nih.govplantae.org

Research has demonstrated that trans-zeatin riboside is often the most abundant cytokinin in the xylem sap of various plant species. For instance, in squash, it was identified as the predominant cytokinin, with concentrations capable of influencing developmental processes in the shoot. oup.comnih.govoup.com Studies using cucumber explants have shown that zeatin riboside transported from the roots through the xylem can act as an endogenous suppressor of adventitious root formation in the hypocotyl. oup.comnih.govoup.com This indicates that tissues along the transport path can take up and respond to the xylem-borne signal.

Grafting experiments with Arabidopsis mutants have further elucidated the role of root-derived zeatin riboside. These studies confirmed that the root-to-shoot translocation of trans-zeatin riboside is sufficient for regulating both leaf size and shoot apical meristem activity, highlighting its critical role in coordinating whole-plant growth. nih.gov

Table 1: Predominant Form of Zeatin Riboside in Xylem

| Zeatin Riboside Isomer | Transport Direction | Primary Function | Supporting Evidence |

|---|---|---|---|

| trans-Zeatin Riboside | Root-to-Shoot (Acropetal) | Long-distance signaling, regulation of leaf size and meristem activity. | Identified as the major cytokinin form in xylem sap of multiple species. oup.comnih.govnih.govoup.com |

While the xylem is the main conduit for root-to-shoot transport, the phloem is also involved in the distribution of cytokinins, including zeatin riboside. researchgate.netfrontiersin.org Phloem transport allows for the bidirectional movement of signaling molecules, facilitating redistribution from mature leaves to developing sinks such as young leaves, fruits, and seeds, as well as downward transport from the shoot to the root system. nih.govresearchgate.net

Studies have identified cis-zeatin (B600781) riboside as an abundant cytokinin in the phloem sap of Arabidopsis. nih.gov The transport of cytokinins from the shoot to the roots via the phloem is important for regulating root vascular patterning. nih.gov This redistribution mechanism allows the plant to precisely control organ growth in response to both internal developmental cues and external environmental signals. researchgate.net For example, research in grapevines has shown that leaves synthesize and transport zeatin riboside to axillary buds, influencing their growth. mdpi.com

Cellular and Subcellular Localization Studies of Zeatin Riboside

The localization of zeatin riboside at the cellular and subcellular level is crucial for its function. In rice (Oryza sativa), a cell wall-localized enzyme, cytokinin/purine (B94841) riboside nucleosidase 1 (CPN1), has been identified. nih.gov This enzyme is involved in the metabolism of cytokinin ribosides in the apoplast (the space outside the plasma membrane), suggesting that zeatin riboside is present and active in this extracellular matrix. nih.gov Its presence in the apoplastic fluid indicates a role in cell-to-cell communication without entering the cell cytoplasm.

Furthermore, early studies identified cis-zeatin riboside within RNA extracts, pointing to a potential intracellular localization and function. oup.com The specific accumulation of cis-zeatin and its riboside has been observed under various conditions, including certain developmental stages and in response to stress, suggesting a role in maintaining cytokinin-regulated physiological functions under growth-limiting conditions. nih.govoup.com

Transporter Proteins Involved in Zeatin Riboside Flux

The movement of zeatin riboside across cellular membranes is facilitated by specific transporter proteins. Several families of transporters have been implicated in cytokinin transport. frontiersin.org

Equilibrative Nucleoside Transporters (ENTs): This group of proteins is known to mediate the transport of cytokinin ribosides. frontiersin.orgoup.com ENTs facilitate the movement of nucleosides like zeatin riboside across membranes down their concentration gradient.

Purine Permeases (PUPs): Members of the PUP family have also been identified as potential cytokinin transporters. frontiersin.org Specifically, Arabidopsis purine permeases AtPUP1 and AtPUP2 have been proposed to transport various cytokinins, including cis-zeatin. nih.gov These transporters can be involved in the uptake of cytokinins into the cell.

ATP-Binding Cassette (ABC) Transporters: ABC transporters are involved in the active transport of a wide range of molecules, including cytokinins. The transporter AtABCG14, a member of the G subfamily of ABC transporters, has been shown to be crucial for loading cytokinins, including trans-zeatin types, into the xylem for long-distance transport from the root to the shoot. researchgate.net

Table 2: Transporter Families for Zeatin Riboside

| Transporter Family | Specific Examples | Function in Zeatin Riboside Transport |

|---|---|---|

| Equilibrative Nucleoside Transporters (ENT) | - | Mediate transport of cytokinin ribosides across membranes. frontiersin.orgoup.com |

| Purine Permeases (PUP) | AtPUP1, AtPUP2 | Potential transporters for various cytokinins, including cis-zeatin. frontiersin.orgnih.gov |

| ATP-Binding Cassette (ABC) | AtABCG14 | Loading of cytokinins into the xylem for root-to-shoot transport. researchgate.net |

Biological Functions and Roles in Plant Development

Regulation of Cell Proliferation and Differentiation

Cytokinins, including zeatin riboside, are fundamental regulators of the cell cycle and influence a multitude of developmental processes. pnas.org They were first identified through their capacity to induce cell division in plant tissue cultures in conjunction with auxin. nih.gov

Meristematic tissues, located at the tips of shoots and roots, are zones of active cell division (mitosis) that drive plant growth. youtube.com Cytokinins play a central role in this process. pnas.org The compound zeatin was first isolated from maize (Zea mays), a plant known for high cell division activity in its caryopses. nih.govnih.govoup.com Studies have demonstrated that a reduction in endogenous cytokinin levels leads to significantly smaller apical meristems and a drastic decrease in leaf cell production, highlighting the absolute requirement of cytokinins for this fundamental growth process. pnas.org While the free base form of zeatin is highly active in inducing cell division, zeatin riboside also demonstrates significant activity in various bioassays, likely after being converted to its free base form. nih.govnih.gov

The root meristem maintains a delicate balance between cell proliferation and cell differentiation to ensure continuous growth. bohrium.com Cytokinins are key players in promoting the transition of cells from a state of division to differentiation. bohrium.commdpi.com Specifically, they help determine the location of the transition zone, where meristematic cells begin to elongate and differentiate. embopress.org Research on Arabidopsis has shown that cytokinins activate the expression of genes that lead to cell wall loosening and subsequent cell elongation, a critical step that drives the onset of differentiation. embopress.org Both trans-zeatin (B1683218) and another cytokinin, dihydrozeatin (DHZ), have been shown to promote cell differentiation in the root meristem. mdpi.com This process is mediated by specific cytokinin receptors, such as the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3), which perceives DHZ to activate transcription factors that regulate differentiation programs. mdpi.com

Morphogenesis and Organogenesis

Zeatin riboside is highly effective in promoting the development of shoots and the breaking of bud dormancy. nih.govwur.nl It is considered a key regulator in the growth and development of rose plants, where the concentration of zeatin riboside in the xylem sap increases just before the outgrowth of axillary shoots and then decreases. wur.nl This suggests a direct quantitative relationship between the amount of cytokinin transported from the roots and the development of new shoots. wur.nl

In tissue culture, zeatin riboside has proven to be a potent plant growth regulator for inducing shoot regeneration. nih.govplantmedia.com Studies on various plants, including highbush blueberry, grapefruit, and eggplant, have demonstrated its superior efficacy in promoting shoot and bud formation compared to other cytokinins. nih.govashs.orgusda.gov For instance, in highbush blueberry leaf cultures, medium supplemented with 20 µM zeatin riboside produced significantly more shoots than medium with the cytokinin 2iP. ashs.org Similarly, research on grapefruit epicotyls identified trans-zeatin riboside as one of the most effective cytokinins for inducing shoot regeneration, especially in combination with indole-3-acetic acid (IAA). usda.gov

A detailed study on eggplant regeneration highlighted the effectiveness of zeatin riboside (ZR) in combination with IAA. The results showed that media containing ZR were highly effective in inducing shoots from explants. nih.gov

Table 1: Effect of Zeatin Riboside (ZR) and Indoleacetic Acid (IAA) on Eggplant Organogenesis Data adapted from a study on eggplant regeneration from cotyledon explants under light conditions. nih.gov

| Medium Code | ZR Concentration (mg/L) | IAA Concentration (mg/L) | Average Shoots per Explant | Percentage of Explants with Shoots | Percentage of Explants with Callus |

|---|---|---|---|---|---|

| E0 (Control) | 0 | 0 | 0.00 | 0% | 1-5% |

| E1 | 0 | 2 | 0.00 | 0% | 100% |

| E2 | 1 | 0.1 | Not Specified | 100% | 100% |

| E3 | 1 | 0 | 1.54 | 100% | 100% |

| E4 | 2 | 0.1 | >2.20 | 100% | 100% |

| E5 | 4 | 0 | >2.20 | 100% | 100% |

| E6 | 2 | 0 | 2.04 | 100% | 100% |

| E7 | 0 | 0.1 | Not Specified | 3% | 1-5% |

While cytokinins promote shoot growth, they generally have an opposing, inhibitory role in root development. pnas.org Specifically, cytokinins like kinetin (B1673648) and trans-zeatin have been shown to inhibit the initiation of lateral roots in rice. nih.gov High concentrations can completely prevent the formation of lateral root primordia. nih.gov However, the same study found that cytokinins can stimulate the elongation of lateral roots that have already formed, indicating a complex, concentration-dependent role. nih.gov In cucumber, a trans-zeatin riboside found in the root xylem sap was shown to negatively regulate the formation of adventitious roots on hypocotyls. nih.gov Conversely, in sweet potatoes, the application of trans-zeatin riboside was found to induce the formation of tuberous roots, but only when endogenous sucrose (B13894) levels were sufficiently high. plantroot.org This indicates that cytokinins act as a trigger for storage root formation under permissive metabolic conditions. plantroot.org

Senescence and Nutrient Mobilization

Zeatin riboside, a form of cytokinin, plays a significant role in the delay of leaf senescence, the process of aging in leaves. The mechanism is partly understood through its influence on sink-source relationships within the plant. nih.gov Cytokinins, including zeatin riboside, can regulate the activity of cell-wall invertase (CWINV), an enzyme that breaks down sucrose into hexose (B10828440) monomers. nih.gov This action is believed to be a key physiological link between senescence regulation and primary metabolism, providing a partial explanation for how cytokinins delay this process. nih.gov

In soybean plants, a phenomenon known as delayed stem senescence (DSS), characterized by retarded leaf and stem yellowing, has been linked to the levels of trans-zeatin riboside (t-ZR). tandfonline.comtandfonline.com Studies have shown that soybeans experiencing more severe DSS tend to have higher levels of t-ZR in their xylem exudate. tandfonline.comtandfonline.com This is often observed under excess wet soil conditions, which can lead to an increased supply of cytokinin through the xylem during the seed-filling stage. tandfonline.comtandfonline.com Conversely, drought stress has been observed to alleviate DSS, promoting the remobilization of leaf nitrogen and subsequent senescence. tandfonline.com Transcriptome analyses in Arabidopsis have further supported the role of cytokinins in this process, showing that the expression of cytokinin biosynthetic genes decreases significantly during senescence, while genes for cytokinin-degrading enzymes become more abundant. nih.gov This suggests that the delay of leaf senescence is part of an endogenous developmental program influenced by cytokinin levels. nih.gov

Zeatin riboside is integral to the regulation of nutrient mobilization and allocation, a process tightly linked to its role in senescence. The "stay-green" phenotype, or delayed senescence, directly impacts nutrient dynamics, particularly nitrogen. In soybean plants exhibiting delayed stem senescence (DSS), there is a lower rate of nitrogen remobilization from vegetative organs, like stems and leaves, to the seeds during the reproductive period. tandfonline.combohrium.com This condition is often associated with a higher supply of trans-zeatin riboside (t-ZR) via the xylem. tandfonline.com

Table 1: Effect of Soil Water Conditions on Delayed Stem Senescence (DSS) and Nutrient Mobilization in Soybean

| Condition | DSS Score* | Nitrogen Remobilization | trans-Zeatin Riboside (t-ZR) Level | Reference |

| Excess Wet Soil | Severe (Lower Score) | Lower Rate | Higher | tandfonline.com |

| Drought Stress | Ameliorated (Higher Score) | Higher Rate | Lower | tandfonline.comtandfonline.com |

*DSS score from “1” for severe DSS to “5” for completely synchronous senescence. tandfonline.com

Zeatin riboside is a key signaling molecule in the plant's response to nitrogen availability. When nitrogen is supplied to nitrogen-depleted maize plants, a cascade of cytokinin production occurs in the roots. oup.com The accumulation of isopentenyladenosine-5′-monophosphate (iPMP) is followed by the accumulation of trans-zeatin riboside-5′-monophosphate (ZMP), trans-zeatin riboside (ZR), and trans-zeatin (Z). oup.com

Trans-zeatin riboside is considered a major transport form of cytokinin. oup.comnih.gov It is the dominant cytokinin species found in the xylem sap, which transports water and nutrients from the roots to the rest of the plant. oup.com Following the resupply of nitrogen, both the exudation rate of xylem sap and the concentration of cytokinins within it increase. oup.com This root-to-shoot translocation of zeatin riboside acts as a long-distance signal, informing the shoot of the nitrogen status in the roots and inducing the expression of nitrogen-responsive genes in the leaves. oup.comnih.gov Upregulation of cis-zeatin (B600781) and its riboside has also been noted as a response to nitrogen deficiency in some species, suggesting a role in maintaining physiological functions under stress conditions. oup.com

Table 2: Accumulation of Cytokinin Species in Maize Roots After Nitrate (B79036) Resupply

| Cytokinin Species | Accumulation Timing | Location | Reference |

| Isopentenyladenosine-5′-monophosphate (iPMP) | Within 1 hour | Roots | oup.com |

| trans-Zeatin riboside-5′-monophosphate (ZMP) | After iPMP | Roots | oup.com |

| trans-Zeatin riboside (ZR) | After iPMP | Roots, Xylem Sap | oup.com |

| trans-Zeatin (Z) | After iPMP | Roots, Leaves | oup.com |

Seed Development and Germination

Zeatin riboside is actively involved in the complex processes of seed development and germination. During the germination of maize (Zea mays) seeds, exogenous [3H]-zeatin riboside is metabolized into several compounds, with adenosine (B11128), adenine (B156593), and adenine nucleotide being the major metabolites in the endosperm, embryo, and initial leaves. oup.comcabidigitallibrary.org

The movement and accumulation of zeatin riboside and its metabolites differ between seed components. During the initial stages of germination, there is a pronounced movement of zeatin riboside from the embryo to the endosperm, with very little movement in the opposite direction. oup.comcabidigitallibrary.org When supplied to the radicle tip, a significant portion of the radioactivity is identified as zeatin-9-glucoside, although some zeatin riboside is also transported to the shoot and the remainder of the embryo. oup.comcabidigitallibrary.org In contrast to the effects of other cytokinins like zeatin and 2-isopentyl adenosine, the application of zeatin riboside did not induce certain abnormal germinative changes, such as delayed epicotyl emergence or a short, thick embryonic axis in Cicer arietinum. frontiersin.org The presence of cis-zeatin riboside is also significant in the seeds of various plants, including oat, lucerne, and pea, suggesting a role in seed physiology and dormancy. nih.gov

Apical Dominance Regulation

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral side stems. wikipedia.org This process is primarily controlled by the interplay between the plant hormones auxin, which is produced in the shoot apex and inhibits lateral bud growth, and cytokinins like zeatin riboside, which promote it. nih.govnih.gov

When the shoot tip is removed (decapitation), the flow of auxin is stopped, which allows for the outgrowth of axillary buds. wikipedia.orgnih.gov This release from dormancy is correlated with a rapid increase in cytokinin levels, including zeatin riboside, in the nodal stems and the buds themselves. nih.gov Zeatin riboside, often synthesized in the roots and transported upwards through the xylem, acts as a signal that promotes cell division and growth in the lateral buds, thereby counteracting the inhibitory effect of auxin. mdpi.comoup.com For example, applying zeatin directly to a lateral bud can release it from apical dominance, resulting in the growth of a vigorous shoot. nih.gov In some fruit trees, rootstocks can influence scion growth by modulating the supply of root-derived cytokinins, particularly zeatin riboside, to the shoots, which helps inhibit excessive vegetative growth and promote axillary bud differentiation. mdpi.com

Specific Developmental Stages and Tissue Accumulation Patterns

The accumulation of zeatin riboside in plant tissues is highly regulated and varies depending on the developmental stage and environmental conditions. It was first identified and crystallized from coconut milk, a substance known to promote cell division in plant tissue cultures. oup.com

During seed germination in maize, zeatin riboside and its metabolites are found in the endosperm, embryo, and developing leaves, with specific patterns of translocation between these tissues. oup.comcabidigitallibrary.org For instance, movement from the embryo to the endosperm is notable in the early stages. oup.comcabidigitallibrary.org

In mature plants, trans-zeatin riboside is a primary form of cytokinin transported from the roots to the shoots via the xylem sap. tandfonline.comnih.gov Its concentration in the xylem can fluctuate based on environmental factors; for example, levels tend to be higher in soybeans grown in wet soil conditions compared to those under drought stress. tandfonline.com The cis-isomer, cis-zeatin riboside (cZR), has also been observed to accumulate during specific developmental transitions, such as the shift from vegetative to reproductive growth, and in response to stresses like nitrogen deficiency. nih.gov In Cicer arietinum, cZR concentrations were found to decrease in released buds after decapitation, suggesting it may act as an inhibitor of lateral bud growth in that context. nih.gov

Zeatin Riboside in Plant Stress Physiology and Responses

Abiotic Stress Tolerance Mechanisms

Zeatin riboside is implicated in the mechanisms that enhance plant tolerance to abiotic stresses, which are environmental factors that negatively impact plant growth and productivity. oup.comnih.govnih.gov The accumulation of cis-zeatin (B600781) (cZ) and its riboside (cZR) has been observed under various conditions characterized by limited growth, including in response to abiotic stress. oup.comnih.gov These cytokinins are considered potential targets for improving the abiotic stress resistance of crop plants. nih.gov Their function appears to be part of a broader hormonal crosstalk that governs a plant's ability to withstand adverse environmental conditions.

Research on apple trees under soil drought stress has examined the levels of zeatin riboside (ZR) and dihydrozeatin riboside (DHZR). researchgate.net In leafy apple trees, drought stress led to a decrease in ZR and DHZR concentrations in the xylem sap, suggesting that drought impacts the root-to-shoot transport of these cytokinins. researchgate.net This modulation of cytokinin levels is a critical component of the plant's strategy to manage water deficit. nih.gov

Table 1: Effect of Drought Stress on Cytokinin Levels in Apple Trees

| Plant Condition | Cytokinin | Effect of Drought Stress | Reference |

| Leafy Apple Trees | Zeatin Riboside (ZR) | Decreased concentration in xylem sap | researchgate.net |

| Leafy Apple Trees | Dihydrozeatin Riboside (DHZR) | Decreased concentration in xylem sap | researchgate.net |

Zeatin riboside is involved in the acclimation and tolerance of plants to heat stress. nih.govresearchgate.netresearchgate.net Heat stress is a primary factor limiting the performance of many plants, and cytokinins like zeatin riboside have been shown to improve tolerance. researchgate.net In creeping bentgrass subjected to heat stress (35/25°C day/night), treatments with trans-zeatin (B1683218) riboside (t-ZR) increased the endogenous leaf t-ZR concentrations by 28% compared to the control after 14 days of stress. researchgate.net This increase was associated with improved turfgrass quality, photochemical efficiency, and root viability. researchgate.net

In Arabidopsis thaliana, heat acclimation can diminish the negative impacts of heat shock. researchgate.net While direct heat shock can cause a sharp downregulation of trans-zeatin in roots, acclimated plants show a more minor change. nih.gov Following heat stress, the level of cis-zeatin riboside has been observed to increase in the roots of Arabidopsis, which is consistent with findings that cis-zeatin and its derivatives are often upregulated during abiotic stresses. researchgate.net

Table 2: Effect of trans-Zeatin Riboside (t-ZR) on Creeping Bentgrass Under Heat Stress

| Parameter | Treatment | Result at 14 Days of Heat Stress | Reference |

| Leaf t-ZR Concentration | 10 µM t-ZR | 28% higher than control | researchgate.net |

| Superoxide (B77818) Dismutase Activity | 10 µM t-ZR | Increased compared to control | researchgate.net |

| Turfgrass Quality | 10 µM t-ZR | Decline was alleviated | researchgate.net |

| Photochemical Efficiency | 10 µM t-ZR | Decline was alleviated | researchgate.net |

Zeatin riboside levels are modulated in plants as a response to cold stress, although the specific changes can depend on the plant species and the conditions of the stress. nih.govnih.gov In Arabidopsis, cold treatment under light conditions generally leads to a downregulation of cytokinins in the shoots. nih.gov However, under continuous low light and cold, levels of trans-zeatin (tZ) and its riboside (tZR) were noted to be slightly upregulated in the roots. nih.gov Conversely, cold treatment in the dark resulted in low levels of all cytokinins across all tissues. nih.gov The levels of stress-related cytokinins like cis-zeatin (cZ) and its riboside (cZR) were found to be high in the roots of control plants and those under cold with continuous low light. nih.gov

A study on cold-tolerant and cold-sensitive varieties of Zanthoxylum bungeanum identified several zeatin-related compounds as important differential components in the response to low-temperature stress. nih.gov In the cold-tolerant variety, meta-Topolin riboside (mTR) and cis-Zeatin-O-glucoside riboside (cZROG) were among the upregulated important difference components. nih.gov In the cold-sensitive variety, 2-methylthio-cis-zeatin riboside (2MeScZR) was an upregulated important difference component. nih.gov

Table 3: Changes in Zeatin Riboside-Related Compounds in Zanthoxylum bungeanum Under Low-Temperature Stress

| Variety | Compound | Response to Cold Stress | Reference |

| Cold-Tolerant (Fuguhuajiao) | meta-Topolin riboside (mTR) | Upregulated | nih.gov |

| Cold-Tolerant (Fuguhuajiao) | cis-Zeatin-O-glucoside riboside (cZROG) | Upregulated | nih.gov |

| Cold-Sensitive (Fengxiandahongpao) | 2-methylthio-cis-zeatin riboside (2MeScZR) | Upregulated | nih.gov |

Zeatin riboside is also involved in plant responses to salinity stress, which primarily affects plants through osmotic stress and ion toxicity. researchgate.netnih.gov High salinity can disrupt the internal balance of plant growth regulators, including cytokinins. researchgate.net Salinity stress may reduce the translocation of cytokinins from the roots to the leaves, thereby affecting growth and other physiological processes. researchgate.net The plant's ability to manage ion homeostasis is critical for salt tolerance, and this process is intricately linked with hormonal signaling pathways. nih.govnih.gov While direct evidence detailing the specific fluctuations of zeatin riboside under salinity is part of ongoing research, the general understanding is that the balance of cytokinins, including zeatin and its riboside forms, is altered as part of the plant's adaptation to saline environments. researchgate.netfrontiersin.org

Abiotic stresses, including drought and heat, often lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress in plants. researchgate.netnih.gov Zeatin riboside, as a cytokinin, is involved in mitigating this oxidative damage by bolstering the plant's antioxidant defense system. researchgate.netmdpi.com This defense system includes various antioxidant enzymes like superoxide dismutase (SOD), which scavenges ROS and protects cellular functions. researchgate.net

In creeping bentgrass under heat stress, treatment with trans-zeatin riboside not only increased endogenous cytokinin levels but also enhanced superoxide dismutase activity. researchgate.net This treatment also led to a lower concentration of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage, compared to untreated control plants under stress. researchgate.net These findings suggest that zeatin riboside helps protect cell membrane integrity by enhancing the activity of antioxidant enzymes, thereby reducing oxidative stress. researchgate.netmdpi.com

Biotic Stress Responses and Plant Immunity

In addition to abiotic stress, zeatin riboside is involved in plant responses to biotic stresses, such as attacks from pathogens and herbivores. oup.comnih.gov cis-Zeatin (cZ) and its riboside (cZR) accumulate in response to biotic challenges and have been shown to modulate plant defense responses. oup.comnih.gov These cytokinins can amplify plant defense mechanisms, making them potential targets for breeding crops with improved resistance to pests and diseases. nih.gov The role of zeatin riboside in plant immunity is an area of growing interest, with studies indicating that cytokinins can influence the complex signaling pathways that govern plant-pathogen and plant-herbivore interactions. oup.comnih.govresearchgate.net

Pathogen Resistance Modulation

Zeatin riboside, a form of cytokinin, plays a significant role in modulating a plant's defense mechanisms against pathogens. Cytokinins, as a class of phytohormones, have been identified as crucial regulators of plant immunity, conferring resistance against a variety of pathogens, particularly (hemi)biotrophic types, in species like Arabidopsis and tobacco. nih.govtoku-e.comoup.comnih.gov The modulation of plant immunity by zeatin and its riboside is complex, with different isomers exhibiting distinct effects on the plant's defense response. nih.govdocumentsdelivered.com

The mechanism behind cytokinin-induced resistance often involves interaction with other phytohormone signaling pathways, such as those regulated by salicylic (B10762653) acid (SA). toku-e.comoup.comnih.gov For example, the resistance induced by trans-zeatin is associated with an increased accumulation of SA and the synthesis of antimicrobial phytoalexins, including scopoletin (B1681571) and capsidiol. toku-e.comnih.gov Although cis-zeatin may not trigger the same robust, direct defense activation as its trans counterpart, its ability to modulate the plant's physiological response to infection establishes it as an important regulator in plant-pathogen interactions. nih.gov

Table 1: Comparative Effects of cis-Zeatin and trans-Zeatin on Pseudomonas syringae Infection in Nicotiana tabacum

| Parameter Measured | Treatment | Result | Reference |

| Symptom Development | cis-Zeatin (cZ) | Significant reduction in symptoms | nih.gov |

| trans-Zeatin (tZ) | Significantly stronger suppression of symptoms compared to cZ | nih.gov | |

| Pathogen Proliferation | cis-Zeatin (cZ) | No significant impact on bacterial multiplication | nih.govnih.gov |

| trans-Zeatin (tZ) | Significant restriction of pathogen proliferation | nih.gov | |

| Salicylic Acid (SA) Accumulation | trans-Zeatin (tZ) | Significantly increased SA accumulation | nih.gov |

Plant-Herbivore Interactions and Induced Gall Formation

Zeatin riboside and related cytokinins are implicated in the complex interactions between plants and herbivores, most notably in the formation of galls. nih.govoup.com Galls are abnormal plant growths induced by insects and other organisms, which manipulate the plant's physiology to create a protected, nutrient-rich environment for their own development. nih.gov The "phytohormone production hypothesis" suggests that gall-inducing organisms produce and secrete plant growth hormones, like cytokinins and auxins, to trigger the cell division and expansion necessary for gall formation. nih.gov

Evidence points to the involvement of cis-zeatin (cZ) types in these interactions. nih.govoup.com For example, exceptionally high levels of cZ have been detected in the larval body of the aphid Pachypsylla celtidis, which is linked to the formation of galls on its host, the hackberry tree (Celtis occidentalis). nih.govoup.com This suggests that the insect, possibly with the aid of endosymbiotic bacteria, utilizes cytokinins to manipulate the host plant's physiology for its benefit. nih.govoup.com

Further research on the gall-inducing insect Eurosta solidaginis and its host plant Solidago altissima found that the insect larvae contain much higher concentrations of cytokinins, particularly trans-zeatin (tZ) and isopentenyladenine (iP) forms, than are found in either galled or ungalled plant tissues. nih.gov This supports the idea that the insect itself is a primary source of the phytohormones that drive gallogenesis. nih.gov A study analyzing the gall mite Aceria pallida on Lycium barbarum also revealed significantly higher concentrations of various cytokinins, including cis-zeatin (cZ) and cis-zeatin riboside (cZR), in the mites compared to the plant's galled or ungalled tissues. researchgate.net

Beyond the direct manipulation by herbivores, plants also exhibit responses to herbivory that involve cytokinins. oup.com For instance, the application of cis-zeatin riboside (cZR) to Nicotiana attenuata leaves was found to increase the jasmonic acid-mediated induction of defense compounds like phenolamides and trypsin proteinase inhibitors, suggesting cZs are potentially involved in the accumulation of defense metabolites following herbivore attack. nih.gov

Table 2: Phytohormone Content in Galled vs. Ungalled Tissues and Gall Mites (Aceria pallida on Lycium barbarum)

| Phytohormone | Ungalled Tissue (ng·g⁻¹) | Galled Tissue (ng·g⁻¹) | Gall Mites (ng·g⁻¹) | Reference |

| cis-Zeatin (cZ) | 1.95 | 2.59 | 22.84 | researchgate.net |

| cis-Zeatin riboside (cZR) | 0.94 | 1.48 | 13.12 | researchgate.net |

| trans-Zeatin (tZ) | Not Detected | Not Detected | 1.14 | researchgate.net |

| trans-Zeatin riboside (tZR) | 1.05 | 1.49 | 2.38 | researchgate.net |

| Isopentenyladenine (IP) | 1.47 | 1.77 | 11.23 | researchgate.net |

| Isopentenyladenosine (IPR) | 1.40 | 1.63 | 11.39 | researchgate.net |

Source: Adapted from data presented in a 2023 study on gall formation. researchgate.net

Role in Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a whole-plant immune response that provides long-lasting, broad-spectrum resistance against secondary infections following an initial localized exposure to a pathogen. wikipedia.orgfrontiersin.orgnih.gov This defense mechanism is analogous to the innate immune system in animals and is characterized by the systemic accumulation of defense-related metabolites and the reprogramming of gene expression throughout the plant. wikipedia.orgfrontiersin.org

The central signaling molecule in the SAR pathway is salicylic acid (SA). wikipedia.orgfrontiersin.orgnih.gov Upon initial pathogen infection, SA levels increase dramatically, triggering a signaling cascade that leads to the expression of a suite of defense-related genes, including those for Pathogenesis-Related (PR) proteins. wikipedia.orgfrontiersin.org While SA is essential for transducing the defense signal in distal tissues, it is not considered the primary mobile signal itself; other molecules are transported systemically to initiate SA production in distant leaves. frontiersin.orgnih.govnih.gov

The direct role of zeatin riboside as a primary mobile signal or key initiator within the established SAR signaling cascade is not as clearly defined as that of molecules like salicylic acid, pipecolic acid, or azelaic acid. frontiersin.orgnih.gov However, the functions of cytokinins, including zeatin riboside, clearly intersect with and support SAR-related defense pathways. Cytokinin-induced immunity has been shown to depend on or interact with the SA signaling pathway. oup.comnih.gov For example, studies have demonstrated that cytokinin treatment can lead to increased SA accumulation, which is a hallmark of SAR activation. nih.gov

Signaling Mechanisms and Hormonal Crosstalk of Zeatin Riboside

Interaction with Cytokinin Receptors

The perception of cytokinin signals, including those from zeatin riboside, is the first step in a complex signal transduction cascade that governs cellular responses. This process is initiated by the binding of cytokinins to specific receptors located in the cell membrane.

In the model plant Arabidopsis thaliana, cytokinin signals are perceived by a family of sensor histidine kinases known as ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, specifically AHK2, AHK3, and AHK4 (also known as CRE1 or WOL). biorxiv.orgnih.gov These receptors function as positive regulators of cytokinin signaling. nih.gov

Studies using transgenic bacteria expressing individual receptor proteins have elucidated the binding characteristics of these receptors. Both AHK3 and CRE1/AHK4 bind trans-zeatin (B1683218) (tZ), the active form of zeatin, with high affinity. nih.gov Direct binding assays have confirmed that cytokinin ribosides, such as trans-zeatin riboside (tZR), have genuine binding activity for the AHK3 receptor, although it is lower than that for the free base form, trans-zeatin. nih.govoup.com This is significant because it demonstrates that the riboside form can be directly perceived by the receptor without prior conversion. oup.com

The binding affinity varies among different receptors and cytokinin types. For instance, AHK3 shows a tenfold higher sensitivity to tZ compared to isopentenyladenine (iP), suggesting its specialization for responding to root-derived cytokinins like zeatin. biorxiv.org In contrast, AHK2 and AHK4 exhibit similar affinities for both iP and tZ. biorxiv.org The binding of trans-zeatin to both AHK3 and AHK4 is also pH-dependent, with AHK3 showing greater sensitivity to changes in pH. nih.govoup.com In maize, the receptor ZmHK1 shows a similar sensitivity to cis-zeatin (B600781) (cZ) as it does to tZ, and another maize receptor, ZmHK2, displays similar sensitivities to both cytokinin free bases and their ribosides. oup.com

| Receptor | Ligand | Relative Affinity/Sensitivity | Reference |

|---|---|---|---|

| AHK3 | trans-Zeatin (tZ) | High Affinity (KD of 1-2 nM) | nih.gov |

| CRE1/AHK4 | trans-Zeatin (tZ) | High Affinity (KD of 2-4 nM) | nih.gov |

| AHK3 | trans-Zeatin Riboside (tZR) | Lower affinity than tZ, but has true binding activity | nih.govoup.com |

| AHK3 | Isopentenyladenine (iP) | ~10-fold lower affinity than for tZ | biorxiv.orgnih.gov |

| AHK2 / AHK4 | tZ and iP | Similar affinities for both | biorxiv.org |

Upon binding a cytokinin like zeatin riboside, the histidine kinase receptors initiate a signaling cascade known as a multistep phosphorelay (MSP) or histidyl-aspartyl phosphorelay. researchgate.netnih.gov This is a predominant mode of signal transduction in plants for conveying hormonal and environmental signals. researchgate.netnih.gov

The process begins when the activated receptor autophosphorylates a conserved histidine residue within its kinase domain. biorxiv.orgnih.gov The phosphoryl group is then transferred to a conserved aspartate residue in the receptor's receiver domain. From there, the signal is relayed via Arabidopsis Histidine Phosphotransfer Proteins (AHPs). biorxiv.org These AHPs shuttle the phosphoryl group from the cytoplasm to the nucleus, where they phosphorylate and thereby activate transcription factors known as Type-B Arabidopsis Response Regulators (ARRs). biorxiv.org Activated Type-B ARRs bind to promoter regions of target genes and induce the transcription of cytokinin primary response genes, including Type-A ARRs. researchgate.net Type-A ARRs typically function as negative feedback regulators of the signaling pathway, helping to modulate the cellular response. researchgate.net This entire phosphorelay system mediates reversible phosphorylation events that ultimately control changes in gene expression. nih.gov

Crosstalk with Other Phytohormones

The developmental outcomes in a plant are rarely the result of a single hormone acting in isolation. Instead, they arise from a complex network of synergistic and antagonistic interactions between different phytohormones. nih.gov Zeatin riboside, as a key cytokinin, is deeply integrated into this regulatory network.

The interplay between cytokinins and auxins is fundamental to plant morphogenesis, particularly in regulating the growth of shoots and roots. mdpi.com These two hormone classes often act antagonistically; cytokinins typically promote shoot growth and inhibit root growth, while auxins do the opposite. mdpi.com The balance between auxin (like indole-3-acetic acid, IAA) and cytokinin (like zeatin riboside, ZR) is critical for processes such as the growth of axillary buds. mdpi.com For example, in apple, dwarfing rootstocks can control the growth of the scion by modifying auxin transport and reducing the supply of root-derived cytokinins, including zeatin riboside. mdpi.com

In developing cacao seedlings, an inverse relationship has been observed between the concentration gradients of trans-zeatin and IAA in the roots and hypocotyls, highlighting their interconnected roles during establishment. nih.gov Cytokinins can modulate cellular auxin distribution and metabolism to control root meristem size and lateral root formation. nih.gov This hormonal crosstalk ensures a balanced shoot-to-root ratio, which is essential for the survival of land plants. mdpi.com

Abscisic acid (ABA) is a classic stress hormone and growth inhibitor that often acts antagonistically with growth-promoting hormones like cytokinins and gibberellins. frontiersin.orgfrontiersin.org Studies have shown that external application of ABA can lead to a significant decrease in the endogenous concentration of zeatin riboside in apple plants, alongside a reduction in root and shoot development. researchgate.net This suggests an antagonistic interaction where high levels of ABA suppress cytokinin levels. The balance between ABA and growth-promoting hormones is crucial for regulating key developmental transitions, such as seed dormancy and germination, and for mediating responses to environmental stresses. nih.gov

| Interacting Hormone | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Auxin (IAA) | Antagonistic | Regulates shoot/root ratio; high auxin can suppress cytokinin signaling and vice versa. | mdpi.commdpi.comnih.gov |

| Abscisic Acid (ABA) | Antagonistic | Exogenous ABA treatment decreased endogenous ZR levels in apple plants. | researchgate.net |

| Jasmonic Acid (JA) | Context-Dependent | ZR levels remained stable while JA levels increased during Cymbidium PLB differentiation. | researchgate.net |

| Salicylic (B10762653) Acid (SA) | Antagonistic (Indirect) | SA and JA pathways are often mutually antagonistic; ZR is part of the broader hormonal network. | nih.gov |

Jasmonic acid (JA) and salicylic acid (SA) are key hormones in regulating plant defense responses against pathogens and insects. nih.gov The crosstalk between cytokinins and these defense hormones is complex and context-dependent. In the development of protocorm-like bodies (PLBs) in hybrid Cymbidium, the level of zeatin riboside remained relatively constant, whereas the JA content increased significantly as the PLBs differentiated into shoots. researchgate.net This suggests that while ZR may provide a necessary basal level of cytokinin activity, JA plays a more dynamic role in this specific developmental process. researchgate.net

The interaction between SA and JA is often antagonistic. nih.gov For instance, during an immune response, the SA and JA signaling pathways may be activated in spatially distinct areas around an infection site. nih.gov SA can suppress JA-dependent defenses by targeting transcription factors that bind to GCC-box motifs in the promoters of JA-responsive genes. nih.gov While direct interactions between zeatin riboside and the SA/JA pathways are less characterized, its role as a central growth hormone places it within the broader hormonal network that balances growth with defense responses. For example, external ABA application on apple plants resulted in a significant decrease in both zeatin riboside and jasmonic acid concentrations. researchgate.net

Ethylene (B1197577) Interactions

The interplay between cytokinins, such as zeatin riboside, and the gaseous hormone ethylene is a critical aspect of plant development and stress response, characterized by mutual regulation of each other's biosynthesis and signaling pathways. This crosstalk is complex, with outcomes that can be either synergistic or antagonistic depending on the specific developmental context and plant species.

Research in wheat has demonstrated a clear interaction where ethylene signaling directly impacts the levels of active cytokinins, including zeatin and zeatin riboside. nih.gov Treatment with ethephon, an ethylene-releasing chemical, led to a decrease in zeatin content in infected leaves, whereas application of 1-MCP, an inhibitor of ethylene perception, resulted in an increased accumulation of this phytohormone. nih.gov This suggests that ethylene signaling can negatively regulate the pool of active zeatin. A key mechanism for this regulation is the upregulation of Cytokinin Oxidase/Dehydrogenase (CKX) genes by ethylene. nih.gov CKX enzymes are responsible for the irreversible degradation of active cytokinins, including zeatin and its riboside. nih.gov In cotton, for instance, treatment with defoliants that stimulate ethylene production leads to an upregulation of CKX genes, a subsequent reduction in cytokinin levels, and leaf abscission. nih.govmdpi.com

Conversely, cytokinins can influence ethylene biosynthesis. The production of ethylene is a simple two-step process catalyzed by the enzymes 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). nih.govnih.gov Cytokinins have been shown to promote ethylene production by increasing the stability of the ACS protein, which is often the rate-limiting enzyme in the pathway. This stabilization leads to higher ACC production and, consequently, a greater output of ethylene. nih.gov Therefore, zeatin riboside, as a precursor to active zeatin, can contribute to the modulation of ethylene levels within the plant.

This reciprocal regulation allows for a fine-tuning of physiological processes. For example, in the defense response of wheat against pathogens, ethylene appears to suppress the cytokinin signaling pathway, which in turn hinders the activation of salicylic acid (SA)-dependent defense mechanisms. nih.gov Application of exogenous zeatin could counteract this effect by inhibiting the ethylene signaling pathway and promoting SA-dependent gene expression, thereby enhancing disease resistance. nih.gov

Transcriptional and Gene Expression Regulation

Zeatin riboside, as a key transport and precursor form of cytokinin, plays a significant role in regulating gene expression, primarily through the canonical cytokinin signaling pathway. This pathway, known as the multistep two-component system, culminates in the activation of transcription factors that modulate the expression of a wide array of target genes, influencing numerous aspects of plant growth and development.

The core of cytokinin signaling begins with the perception of the hormone by histidine kinase (HK) receptors located on the endoplasmic reticulum membrane. mdpi.com Upon binding active cytokinins like zeatin (derived from zeatin riboside), these receptors autophosphorylate and transfer the phosphoryl group to histidine phosphotransfer proteins (AHPs). The AHPs then shuttle the phosphoryl group into the nucleus, where they phosphorylate the final effectors of the pathway: the type-B Arabidopsis Response Regulators (ARRs).

Phosphorylated type-B ARRs function as transcription factors, binding to specific promoter elements (cytokinin response elements) in the DNA to activate the transcription of target genes. arabidopsis.org Among the most prominent and rapidly induced target genes are the type-A ARRs. nih.govnih.gov These genes, including ARR5, ARR6, ARR7, and ARR15 in Arabidopsis, act as negative regulators of the signaling pathway, forming a feedback loop that helps to attenuate the cytokinin response. nih.govnih.gov Studies in rice (Oryza sativa) have shown that both cis- and trans-zeatin, as well as their ribosides, can effectively up-regulate these cytokinin-inducible genes, such as OsRR1, OsRR2, and OsRR6, highlighting the conserved nature of this regulatory circuit. nih.gov The induction of these early-response genes is a hallmark of active cytokinin signaling initiated by compounds like zeatin riboside.

Beyond the core signaling components, zeatin riboside influences a vast network of genes involved in various developmental processes. In passion fruit, for example, transcriptomic analysis revealed that conditions promoting axillary bud outgrowth were associated with the upregulation of cytokinin signaling genes, including the biosynthesis gene LONELY GUY 1 (LOG1), the response regulator ARR1, and the histidine kinase HK2. mdpi.com In apple, the supply of root-derived cytokinins, particularly zeatin riboside, is crucial for regulating scion growth by influencing gene expression related to apical dominance and bud differentiation. mdpi.com

The physiological importance of maintaining appropriate levels of active cytokinins like zeatin and zeatin riboside is further demonstrated by genetic manipulation of their metabolism. Overexpression of a Zeatin O-glucosyltransferase (ZOG1) gene in maize, which inactivates zeatin by attaching a glucose molecule, resulted in plants with phenotypes characteristic of cytokinin deficiency, such as reduced stature and smaller meristems. oup.com This underscores the critical role of active zeatin forms, supplied via precursors like zeatin riboside, in sustaining normal gene expression patterns required for growth.

Table 1: Selected Genes Regulated by or Involved in the Zeatin Riboside Response

| Gene/Gene Family | Organism | Function/Role in Zeatin Riboside Signaling | Finding |

| Type-A ARRs (ARR5, ARR6, ARR7, ARR15) | Arabidopsis thaliana | Negative regulators of cytokinin signaling; primary response genes. | Expression is rapidly and transiently induced by cytokinins. Mutations in these genes lead to increased cytokinin sensitivity. nih.govnih.gov |

| OsRR genes (OsRR1, OsRR2, OsRR6) | Oryza sativa (Rice) | Orthologs of Type-A ARRs; primary cytokinin response genes. | Upregulated in response to treatment with cis-zeatin, indicating active signaling. nih.gov |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Gossypium hirsutum (Cotton) | Enzyme that degrades active cytokinins, including zeatin. | Upregulated by ethylene signaling, leading to reduced cytokinin levels. nih.gov |

| LONELY GUY 1 (LOG1) | Passiflora edulis (Passion Fruit) | Cytokinin biosynthesis (activation) enzyme. | Upregulated during axillary bud development, associated with active cytokinin signaling. mdpi.com |

| ARABIDOPSIS HISTIDINE KINASE 2 (AHK2) | Passiflora edulis (Passion Fruit) | Cytokinin receptor. | Upregulated during axillary bud development, indicating enhanced cytokinin perception. mdpi.com |

Advanced Research Methodologies for Zeatin Riboside Analysis

Extraction and Purification Techniques from Plant Tissues

The initial and most critical step in zeatin riboside analysis is its efficient extraction from the complex plant matrix and subsequent purification to remove substances that could interfere with quantification. The choice of extraction solvent and purification strategy significantly impacts the yield and purity of the final sample.

Extraction Solvents: A common approach involves homogenizing frozen, lyophilized, or fresh plant tissue in a cold extraction solvent. The selection of the solvent is crucial for maximizing recovery and minimizing the degradation of cytokinins.

Methanol-based solvents: Aqueous methanol (B129727) solutions (e.g., 80% v/v) are widely used for their ability to effectively extract a broad range of cytokinins. nih.gov

Bieleski's solvent: A mixture of methanol, chloroform, and formic acid (or water) was historically popular. A modified Bieleski's solvent, consisting of methanol, formic acid, and water (15:1:4, v/v/v), has been shown to provide high recovery rates for deuterated cytokinin standards. nih.govrsc.org

Purification Methods: Crude extracts require extensive purification to isolate zeatin riboside from other compounds. Solid-Phase Extraction (SPE) is a cornerstone of this process, utilizing various sorbents to separate cytokinins based on their chemical properties.

Cation-Exchange Chromatography: Because cytokinins are weak bases, cation-exchange materials are effective for their purification. Oasis MCX, a mixed-mode sorbent with both reversed-phase and strong cation-exchange properties, is highly efficient. nih.gov This method can effectively separate cytokinin bases, ribosides, and glucosides from the more ionic nucleotides. nih.gov

Reversed-Phase Chromatography: C18 cartridges are commonly used to bind cytokinins and other hydrophobic molecules, allowing polar contaminants to be washed away. researchgate.net

Ion-Exchange Chromatography: Materials like DEAE-Sephadex have been employed to separate different classes of cytokinins. nih.govresearchgate.net

A typical purification workflow involves passing the crude extract through a series of SPE cartridges. For instance, an extract might first be passed through a C18 cartridge, followed by a cation-exchange cartridge like Oasis MCX, to achieve a high degree of purity suitable for instrumental analysis. nih.govresearchgate.net The use of an internal standard, such as [3H]zeatin riboside, is often incorporated at the beginning of the extraction process to monitor and correct for losses during these multi-step purification procedures. nih.govnih.gov

| Method | Principle | Advantages | References |

| Solvent Extraction (Modified Bieleski's) | Utilizes a methanol:formic acid:water mixture to solubilize cytokinins from plant tissue. | High recovery rates for various cytokinin forms. | nih.govrsc.org |

| Solid-Phase Extraction (SPE) - Oasis MCX | Combines reversed-phase and strong cation-exchange properties to bind and purify cytokinins. | High purification efficiency, reduces UV-absorbing contaminants significantly, suitable for LC-MS/MS. | nih.gov |

| SPE - C18 Reversed-Phase | Separates compounds based on hydrophobicity; cytokinins are retained while polar impurities are washed away. | Widely used, effective for initial cleanup. | researchgate.net |

| Internal Standard Addition | A known amount of a labeled compound (e.g., [3H]zeatin riboside) is added to the sample before extraction. | Allows for accurate quantification by correcting for procedural losses during extraction and purification. | nih.govnih.gov |

Quantification and Identification Technologies

Following purification, a combination of chromatographic and spectrometric techniques is used for the definitive identification and precise quantification of zeatin riboside.

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating zeatin riboside from other closely related cytokinin structures prior to detection. nih.gov

Column: Reversed-phase columns, particularly C18 columns, are the standard choice. creative-proteomics.comcreative-proteomics.com These columns contain a non-polar stationary phase, and a polar mobile phase is used to elute the compounds.

Mobile Phase: A simple isocratic or gradient mobile phase, often consisting of acetonitrile (B52724) or methanol mixed with an acidic aqueous buffer (e.g., acetic acid or sulfuric acid), is employed to achieve separation. rsc.orgcore.ac.uksielc.com

Detection: A UV detector is commonly used, as purine-based compounds like zeatin riboside absorb ultraviolet light, typically at a wavelength around 254 nm or 269 nm. primescholars.com The retention time—the time it takes for zeatin riboside to pass through the column—is a key characteristic used for its initial identification when compared to an authentic standard. primescholars.com

Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification and highly sensitive quantification of zeatin riboside. It is most powerfully applied when coupled with a chromatographic separation system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for modern cytokinin analysis. nih.govcreative-proteomics.com After separation by HPLC (or UHPLC for higher resolution and speed), the eluent is introduced into the mass spectrometer. creative-proteomics.comcreative-proteomics.com The molecules are ionized (e.g., by electrospray ionization, ESI), and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific ion corresponding to zeatin riboside is selected, fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), provides exceptional specificity and sensitivity, allowing for detection at femtomole levels. rsc.orgcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): An older but still viable technique. For GC-MS analysis, cytokinins like zeatin riboside must first be chemically modified to make them volatile. This is often achieved by creating trimethylsilyl (B98337) derivatives. nih.govoup.com GC-MS with selected ion monitoring (SIM) was a significant step forward in accurately quantifying different cytokinins from plant extracts. nih.govoup.com

Chemical Ionization-Mass Spectrometry (CI-MS): This "soft" ionization technique generates less fragmentation than electron impact (EI) ionization, often resulting in a clear molecular ion peak, which is useful for confirming the molecular weight of the compound.

| Technique | Description | Key Features | References |

| LC-MS/MS | HPLC coupled with tandem mass spectrometry. | Gold standard for quantification; offers ultra-high sensitivity (pg/g levels), high specificity, and high throughput. | nih.govcreative-proteomics.comcreative-proteomics.com |

| GC-MS | Gas chromatography coupled with mass spectrometry. | Requires derivatization to increase volatility; improved separation and quantification over older methods. | nih.govoup.com |

| High-Resolution MS (e.g., Orbitrap) | Uses advanced mass analyzers for highly accurate mass measurements. | Provides very high mass accuracy and resolution, aiding in the confident identification of compounds in complex mixtures. | rsc.org |

The principle of isotope dilution is fundamental to achieving accurate quantification with mass spectrometry. nih.govtum.de This method corrects for the loss of analyte during sample preparation and accounts for matrix effects (signal suppression or enhancement) during the MS analysis. tum.de

The procedure involves adding a known quantity of a stable isotope-labeled internal standard (e.g., deuterium-labeled ([²H]) or carbon-13-labeled ([¹³C]) zeatin riboside) to the plant sample at the very beginning of the extraction process. rsc.orgnih.gov This labeled standard is chemically identical to the endogenous zeatin riboside and therefore behaves identically during extraction, purification, and chromatography. However, it is distinguishable by the mass spectrometer due to its higher mass. tum.de By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, the absolute quantity of zeatin riboside in the original sample can be calculated with high precision and accuracy. rsc.orgnih.gov Tritiated ([³H]) zeatin riboside has also been used as an internal standard, particularly in conjunction with radioimmunoassays. nih.govnih.gov

Immunological assays are based on the highly specific binding between an antibody and its target antigen—in this case, zeatin riboside. These methods can be highly sensitive and were widely used before the broad adoption of LC-MS.

Antibodies: Both polyclonal and monoclonal antibodies have been developed against zeatin riboside. nih.govnih.govnih.gov These are typically produced by immunizing animals (e.g., rabbits, mice) with a conjugate of zeatin riboside linked to a larger carrier protein like bovine serum albumin. nih.gov

Radioimmunoassay (RIA): This competitive assay involves a known quantity of a radiolabeled antigen (like [³H]zeatin riboside) competing with the unlabeled zeatin riboside from the sample for a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound fraction, the amount of zeatin riboside in the sample can be determined. nih.govnih.govcore.ac.uk

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a non-radioactive alternative to RIA and is often performed in a microplate format. nih.govresearchgate.net In a competitive ELISA, zeatin riboside in the sample competes with a zeatin riboside-enzyme conjugate for binding to antibodies coated on the plate. The addition of a substrate results in a colorimetric or fluorescent signal, the intensity of which is inversely proportional to the amount of zeatin riboside in the sample. nih.gov

A significant challenge with immunological assays is the potential for cross-reactivity, where the antibody binds not only to zeatin riboside but also to other structurally similar cytokinins (e.g., zeatin, zeatin-9-glucoside, dihydrozeatin riboside). nih.govnih.gov This can lead to an overestimation of the zeatin riboside content. Therefore, sample purification by HPLC prior to the immunoassay is often necessary to ensure accurate results. nih.govnih.gov

Bioassays for Cytokinin Activity Assessment

While instrumental methods provide precise quantification, bioassays are essential for determining the biological activity of zeatin riboside and its metabolites. These assays measure a physiological response in a plant tissue or organism that is dependent on the presence of an active cytokinin. oup.com

Soybean Hypocotyl Section Bioassay: This assay measures the ability of a cytokinin to stimulate cell division and growth (increase in fresh weight) in sections of soybean hypocotyls. It has been shown to be sensitive, reproducible, and provides a linear dose-response curve for zeatin riboside. oup.com

Tobacco Callus Bioassay: A classic cytokinin bioassay where the ability of a compound to induce cell division and growth in undifferentiated tobacco callus tissue is quantified. Zeatin riboside is active in this assay, though generally less so than its free base, zeatin. mdpi.compnas.org

Amaranthus Betacyanin Bioassay: This assay is based on the cytokinin-dependent induction of betacyanin synthesis in the cotyledons of Amaranthus seedlings.

Oat Leaf Senescence Bioassay: Cytokinins are known to delay senescence. This bioassay measures the ability of a compound to prevent chlorophyll (B73375) degradation in detached oat leaf segments. trans-Zeatin (B1683218) riboside is effective in this assay.

Bioassays are critical because the activity of a compound in an analytical instrument does not always correlate with its biological potency. For example, some zeatin derivatives may be detected by MS but have very weak activity in bioassays. core.ac.uk Conversely, bioassays can be subject to interference from other compounds in a plant extract that may promote or inhibit the measured response. core.ac.uk

Genetic Approaches (e.g., Mutants, Transgenic Plants)

Genetic manipulation provides a powerful framework for dissecting the complex roles of zeatin riboside in plant biology. By creating and analyzing mutants and transgenic plants with altered cytokinin metabolism, transport, or signaling, researchers can elucidate the specific functions of zeatin riboside and its derivatives. These approaches allow for the investigation of cytokinin homeostasis and its impact on development in a manner not achievable through exogenous hormone application alone. theses.cz

Mutant Analysis in Zeatin Riboside Research

The study of plant mutants with defects in cytokinin-related genes has been instrumental in defining the biosynthetic pathways and physiological roles of different cytokinin forms, including zeatin riboside. Key gene families targeted for mutation include ISOPENTENYLTRANSFERASE (IPT), which catalyzes the rate-limiting step in cytokinin biosynthesis, and CYP735A, which is responsible for the trans-hydroxylation of the isoprene (B109036) side chain to form trans-zeatin (tZ) types from isopentenyladenine (iP) types. nih.govoup.comnih.gov

Grafting experiments using various cytokinin biosynthetic and transport mutants have further clarified the distinct roles of root- and shoot-derived zeatin riboside. nih.govplantae.org For instance, studies using ipt and log mutants in Arabidopsis have shown that trans-zeatin riboside (tZR) is synthesized in the root and transported through the xylem to the shoot, where it is converted to the active form, trans-zeatin (tZ). nih.govplantae.orgresearchgate.net These experiments revealed that root-to-shoot translocation of tZR is sufficient to regulate both leaf size and meristem activity, while the transport of tZ itself primarily controls leaf size. nih.govresearchgate.net

Detailed findings from key mutant analyses include:

ipt Mutants: In Arabidopsis thaliana, the ipt3,5,7 triple mutant exhibits a drastic decrease in the levels of tZ-type cytokinins. nih.gov This mutant has been crucial for studying systemic nitrogen signaling, revealing that tZ content in the shoots is essential for the proper response of roots to heterogeneous nitrate (B79036) availability. nih.gov The ipt2,9 double mutant, which is specifically blocked in cis-zeatin (B600781) (cZ) production, shows severely lower levels of cis-zeatin riboside (cZR) and a distinct short-root phenotype. frontiersin.org